2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid
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Overview
Description
2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid is an organic compound with the molecular formula C21H17NO4 It is a derivative of benzoic acid and features a benzyloxy group attached to a phenyl ring, which is further connected to a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate is then reacted with isocyanates to introduce the carbamoyl group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of the carbamoyl group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the carbamoyl group can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: A precursor in the synthesis of 2-{[4-(Benzyloxy)phenyl]carbamoyl}benzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid with similar reactivity.
N-Phenylcarbamoylbenzoic acid: A compound with a similar carbamoyl group but lacking the benzyloxy substituent.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and carbamoyl groups, which confer distinct chemical and biological properties. The benzyloxy group enhances the compound’s lipophilicity and binding affinity, while the carbamoyl group provides additional sites for interaction with molecular targets .
Properties
Molecular Formula |
C21H17NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(4-phenylmethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c23-20(18-8-4-5-9-19(18)21(24)25)22-16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)(H,24,25) |
InChI Key |
INHJENBPAUBZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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